molecular formula C17H14F3N3O2S B070827 Celecoxib CAS No. 184007-95-2

Celecoxib

Cat. No. B070827
M. Wt: 381.4 g/mol
InChI Key: RZEKVGVHFLEQIL-UHFFFAOYSA-N
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Description

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that works by reducing hormones that cause inflammation and pain in the body . It is used to treat pain or inflammation caused by many conditions such as arthritis, ankylosing spondylitis, and menstrual pain .


Synthesis Analysis

The synthesis of Celecoxib involves a Claisen condensation to access 4,4,4-trifluoro-1- . The stepwise and continuous flow synthesis of celecoxib was achieved by means of a Claisen condensation .


Molecular Structure Analysis

Celecoxib has a molecular formula of C17H14F3N3O2S . The selectivity of celecoxib is explained by analyzing the free energy of binding difference between the drug molecule and COX-1 compared to COX-2 enzymes .


Chemical Reactions Analysis

The stepwise and continuous flow synthesis of celecoxib was achieved by means of a Claisen condensation to access 4,4,4-trifluoro-1- .


Physical And Chemical Properties Analysis

Celecoxib has a molar mass of 381.372 Da and a mono-isotopic mass of 381.075867 Da .

Scientific Research Applications

  • Aging and Disease Treatment : Celecoxib extends the lifespan of C. elegans by inhibiting insulin-like signaling, independent of its COX-2 inhibitory activity. It also delays age-associated physiological changes and tumor growth in these organisms (Ching et al., 2011).

  • Osteoarthritis, Rheumatoid Arthritis, and Ankylosing Spondylitis : Celecoxib is effective for symptomatic treatment of these conditions, offering analgesic and anti-inflammatory effects similar to nonselective NSAIDs but with a lower risk of gastrointestinal toxicity (McCormack, 2011).

  • Drug Delivery Systems : Celecoxib-loaded liposomes have been developed, offering potential as a carrier system for the drug. These liposomes show high drug encapsulation efficiency and sustained release, indicating their usefulness for therapeutic applications (Moghimipour & Handali, 2012).

  • Cancer Treatment : Celecoxib demonstrates anti-proliferative and apoptotic effects in various cancer cell lines, including chronic myeloid leukemia. It may act through mechanisms independent of COX-2 inhibition, suggesting its potential in cancer therapy (Subhashini et al., 2005).

  • Topical Application in Pain and Inflammation : Transdermal delivery of celecoxib through iontophoresis from gel formulations has been explored. This method enhances drug flux compared to passive diffusion, suggesting a new approach for delivering celecoxib in conditions like osteoarthritis and rheumatoid arthritis (Tavakoli et al., 2015).

  • Interactions with Other Cancer Treatments : Celecoxib's interaction with different anti-cancer drugs varies by cancer type. It shows antagonistic effects in breast cancer cells but diverse interactions in other cancer types, indicating the importance of considering drug combinations and cancer types in treatment strategies (El-Awady et al., 2011).

Future Directions

Few studies have been done on the pharmacokinetics of celecoxib administered by different delivery methods, including pulmonary, ocular, rectal, and subcutaneous route . Nebulizing celecoxib-loaded NLC showed a fourfold greater AUC in lung tissues than the celecoxib (Cxb) solution after the pulmonary injection of lipid nanoparticles .

properties

IUPAC Name

4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O2S/c1-11-2-4-12(5-3-11)15-10-16(17(18,19)20)22-23(15)13-6-8-14(9-7-13)26(21,24)25/h2-10H,1H3,(H2,21,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZEKVGVHFLEQIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C17H14F3N3O2S
Record name celecoxib
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DSSTOX Substance ID

DTXSID0022777
Record name Celecoxib
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Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Celecoxib
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Boiling Point

529.0±60.0
Record name Celecoxib
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Solubility

Poorly soluble
Record name Celecoxib
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Mechanism of Action

Unlike most NSAIDs, which inhibit both types of cyclooxygenases (COX-1 and COX-2), celecoxib is a selective noncompetitive inhibitor of cyclooxygenase-2 (COX-2) enzyme. COX-2 is expressed heavily in inflamed tissues where it is induced by inflammatory mediators. The inhibition of this enzyme reduces the synthesis of metabolites that include prostaglandin E2 (PGE2), prostacyclin (PGI2), thromboxane (TXA2), prostaglandin D2 (PGD2), and prostaglandin F2 (PGF2). Resultant inhibition of these mediators leads to the alleviation of pain and inflammation. By inhibiting prostaglandin synthesis, non-steroidal anti-inflammatory drugs (NSAIDs) cause mucosal damage, ulceration and ulcer complication throughout the gastrointestinal tract. Celecoxib poses less of an ulceration risk than other NSAIDS, owing to its decreased effect on gastric mucosal prostaglandin synthesis when compared to placebo. Celecoxib exerts anticancer effects by binding to the cadherin-11 (CDH11)protein, which is thought to be involved in the progression of tumors, and inhibiting the 3-phosphoinositide-dependent kinase-1 (PDK-1) signaling mechanism. In addition, celecoxib has been found to inhibit carbonic anhydrase enzymes 2 and 3, further enhancing its anticancer effects. As mentioned in the pharmacodynamics section of this drug entry, celecoxib may cause an increased risk of thrombotic events. The risk of thrombosis resulting from COX-2 inhibition is caused by the vasoconstricting actions of thromboxane A2, leading to enhanced platelet aggregation, which is uncontrolled when the actions of prostacyclin, a platelet aggregation inhibitor, are suppressed through the inhibition of COX-2., Nonsteroidal anti-inflammatory drugs (NSAIDs) are well-known causes of acute renal insufficiency and gastropathy in patients with chronic inflammatory diseases. This action is presumed to result from nonselective inhibition of both constitutive and inducible forms of prostaglandin H synthases, also known as the cyclooxygenase enzymes (i.e., COX-1 amd COX-2). Celecoxib (Celebrex) is a COX-2 enzyme inhibitor and has emerged as a preferred therapeutic agent for the treatment of rheumatoid arthritis as compared to other NSAIDs. Celecoxib has recently been the subject of criticism for its side effects, mainly arterial thrombosis and renal hemorrhage, although it is considered a superior drug in protecting the gastrointestinal tract. In the present study, we report that celecoxib not only inhibited COX-2, but also exhibited the property of inhibiting adenylyl cyclase, an important enzyme forming the intracellular second messenger 3',5'-adenosine monophosphate (cAMP) from adenosine triphosphate (ATP). Celecoxib also inhibited cholera toxin-stimulated cAMP formation, which indicated its ability to permeate cell membranes in order to reach intracellular adenylyl cyclase. It inhibited in vitro adenylyl cyclase activity in both human colonic epithelial cells and purified adenylyl cyclase from Bordetella pertussis. The IC50 of celecoxib for B. pertussis adenylyl cyclase was calculated to be 0.375 mM. Lineweaver-Burk analysis showed that the type of enzyme inhibition was competitive. The apparent Km and Vm of adenylyl cyclase was calculated as 25.0 nM and 7.14 nmol/min/mg, respectively. Celecoxib changed the Km value to 66.6 nM without affecting the Vmax. The current study suggests that apart from inflammation, celecoxib therapy could be further extended to diseases involving cAMP upregulation either by endogenous reactions or exogenous agents. These new data showing inhibition of adenylyl cyclase should be considered in light of the drug's pathological effects or in patients specifically excluded from treatment (e.g., asthmatics)., Cardiovascular disease is one of the leading causes of death worldwide, and evidence indicates a correlation between the inflammatory process and cardiac dysfunction. Selective inhibitors of cyclooxygenase-2 (COX-2) enzyme are not recommended for long-term use because of potentially severe side effects to the heart. Considering this and the frequent prescribing of commercial celecoxib, the present study analyzed cellular and molecular effects of 1 and 10 uM celecoxib in a cell culture model. After a 24-hr incubation, celecoxib reduced cell viability in a dose-dependent manner as also demonstrated in MTT assays. Furthermore, reverse transcription-polymerase chain reaction analysis showed that the drug modulated the expression level of genes related to death pathways, and Western blot analyses demonstrated a modulatory effect of the drug on COX-2 protein levels in cardiac cells. In addition, the results demonstrated a downregulation of prostaglandin E2 production by the cardiac cells incubated with celecoxib, in a dose-specific manner. These results are consistent with the decrease in cell viability and the presence of necrotic processes shown by Fourier transform infrared analysis, suggesting a direct correlation of prostanoids in cellular homeostasis and survival., Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, has recently been shown to affect the development of different types of cancer. The present study utilized a murine H22 hepatocarcinoma model to investigate the molecular mechanisms involved in celecoxib-induced inhibition of tumor angiogenesis. Tumor-bearing mice were randomly divided into five groups: i) control; ii) low-dose celecoxib (50 mg/kg); iii) high-dose celecoxib (200 mg/kg); iv) 5-fluorouracil (5-FU), (20 mg/kg) and v) combination of 5-FU and celecoxib (50 mg/kg). The antitumor effect of celecoxib was determined by measuring tumor volume. Tumor angiogenesis was evaluated by microvessel density (MVD). Tumor histology and immunostaining for CD34 in endothelial cells were performed to detect MVD. The expression levels of phosphatase and tensin homologue deleted from chromosome 10 (PTEN), phosphatidylinositol 3-kinase (PI3K), phospho-Akt (P-Akt), COX-2, hypoxia-inducible factor-1a (HIF-1a) and vascular endothelial growth factor-A (VEGF-A) were detected by ELISA, immunohistochemistry and western blotting, respectively. We discovered substantial growth delay in murine H22 hepatoma as a result of celecoxib treatment. The inhibition rate of tumor growth induced by high-dose and low-dose celecoxib was 49.3 and 37.0%, respectively (P<0.05). The expression of PI3K, P-Akt, COX-2, HIF-1a, VEGF-A and PTEN in tumor tissues treated with celecoxib was demonstrated by immunohistochemistry, and the MVD was decreased in a dose-dependent manner (P<0.05). Reduced PI3K and P-Akt was particularly apparent in the high-dose celecoxib group (P<0.05). ELISA and western blotting data showed that the expression of PI3K, P-Akt, COX-2, HIF-1a and VEGF-A were reduced and PTEN was increased after treatment with celecoxib. In conclusion, the impact of celecoxib-induced tumor growth delay of murine H22 hepatocarcinoma may correlate with the inhibition of angiogenesis by reducing PI3K, P-Akt, COX-2, HIF-1a and VEGF-A expression and increasing PTEN expression in tumor tissue., The mechanism of action of Celebrex is believed to be due to inhibition of prostaglandin synthesis, primarily via inhibition of cyclooxygenase-2 (COX-2).
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Product Name

Celecoxib

Color/Form

Pale yellow solid

CAS RN

169590-42-5
Record name Celecoxib
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Record name 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide
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Melting Point

157-159, 157-159 °C, 101.7 - 103.9 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
163,000
Citations
B Caldwell, S Aldington, M Weatherall… - Journal of the Royal …, 2006 - journals.sagepub.com
… comparing celecoxib with placebo. The odds ratio of myocardial infarction with celecoxib … )] there was no significant increase in risk with celecoxib. The secondary meta-analysis which …
Number of citations: 362 journals.sagepub.com
L Puljak, A Marin, D Vrdoljak, F Markotic… - Cochrane Database …, 2017 - cochranelibrary.com
Background Osteoarthritis (OA) is the most common form of arthritis and is caused by degeneration of the joint cartilage and growth of new bone, cartilage and connective tissue. It is …
Number of citations: 134 www.cochranelibrary.com
SE Garner, D Fidan, RR Frankish… - Cochrane Database …, 1996 - cochranelibrary.com
… 200mg group and 43/82 (52%) in the twice‐daily celecoxib … celecoxib but there is also evidence to suggest that these benefits may not be evident in the long‐term and that celecoxib …
Number of citations: 111 www.cochranelibrary.com
L Gong, CF Thorn, MM Bertagnolli… - Pharmacogenetics …, 2012 - ncbi.nlm.nih.gov
… Variants in COX-2 (PTGS2), the primary target of celecoxib, were also examined for their impact on celecoxib response in this study; however, no association was found between variant …
Number of citations: 187 www.ncbi.nlm.nih.gov
MM Bertagnolli, CJ Eagle, AG Zauber… - … England Journal of …, 2006 - Mass Medical Soc
… celecoxib twice a day (risk ratio, 0.67; 95 percent confidence interval, 0.59 to 0.77; P<0.001) and 37.5 percent for those receiving 400 mg of celecoxib … the low-dose celecoxib group (risk …
Number of citations: 235 www.nejm.org
WG Bensen, JJ Fiechtner, JI McMillen, WW Zhao… - Mayo Clinic …, 1999 - Elsevier
Objective To compare the efficacy and safety of celecoxib, a cyclooxygenase-2 (COX-2) inhibitor, with those of naproxen, a nonsteroidal anti-inflammatory drug (NSAID), and placebo in …
Number of citations: 491 www.sciencedirect.com
ME Cudkowicz, JM Shefner, DA Schoenfeld… - Annals of …, 2006 - Wiley Online Library
… celecoxib group) were analyzed for celecoxib levels. None of the subjects in the placebo group had … serum levels of celecoxib at any of the visits. Subjects in the celecoxib group all had …
Number of citations: 322 onlinelibrary.wiley.com
L Tive - Rheumatology, 2000 - academic.oup.com
… For both OA and RA, celecoxib has been … of celecoxib is superior to that of traditional NSAIDs and similar to that of placebo. Additionally, the renal and cardiovascular safety of celecoxib …
Number of citations: 61 academic.oup.com
LS Simon, AL Weaver, DY Graham, AJ Kivitz… - Jama, 1999 - jamanetwork.com
… All doses of celecoxib were well tolerated in this study. The incidences of adverse events among the celecoxib treatment groups were generally higher than in the placebo group but did …
Number of citations: 132 jamanetwork.com
G Chawla, P Gupta, R Thilagavathi… - European Journal of …, 2003 - Elsevier
This study deals with the generation and characterization of various solid-state forms of celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. The drug was subjected to …
Number of citations: 197 www.sciencedirect.com

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